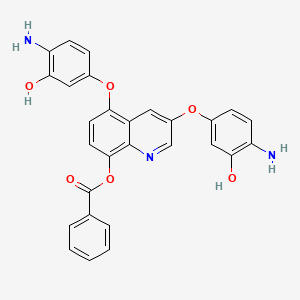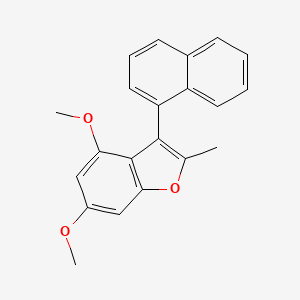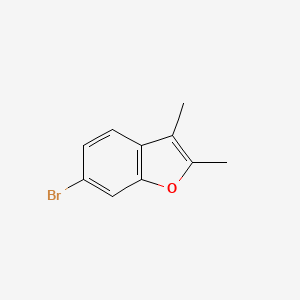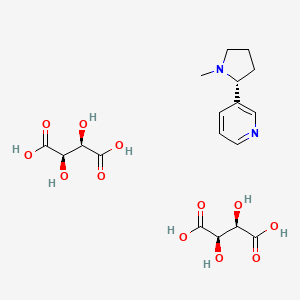![molecular formula C13H14OS B12900014 3-[3-(Phenylsulfanyl)propyl]furan CAS No. 89171-61-9](/img/structure/B12900014.png)
3-[3-(Phenylsulfanyl)propyl]furan
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-(Phenylthio)propyl)furan is an organic compound that belongs to the class of heterocyclic compounds known as furans. Furans are characterized by a five-membered aromatic ring containing one oxygen atom. The compound 3-(3-(Phenylthio)propyl)furan is notable for its phenylthio group attached to a propyl chain, which is further connected to the furan ring. This unique structure imparts specific chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-(Phenylthio)propyl)furan typically involves the reaction of 3-(phenylthio)propanal with a suitable furan derivative. One common method includes the use of 3-(phenylthio)propanal ethylene acetal as a starting material. This compound undergoes cyclization in the presence of an acid catalyst to form the desired furan derivative .
Industrial Production Methods: Industrial production of 3-(3-(Phenylthio)propyl)furan may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 3-(3-(Phenylthio)propyl)furan can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the phenylthio group to a thiol or other reduced forms.
Substitution: Electrophilic aromatic substitution reactions can occur on the furan ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like bromine or chlorine can be used for halogenation reactions on the furan ring.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced derivatives.
Substitution: Halogenated furans and other substituted derivatives.
Scientific Research Applications
3-(3-(Phenylthio)propyl)furan has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(3-(Phenylthio)propyl)furan involves its interaction with specific molecular targets. The phenylthio group can interact with proteins and enzymes, potentially inhibiting their activity. The furan ring can also participate in various biochemical pathways, leading to diverse biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Furan: A simpler compound with a similar ring structure but without the phenylthio group.
Thiophene: Another heterocyclic compound with a sulfur atom in place of the oxygen in the furan ring.
Benzofuran: A fused ring compound with a benzene ring attached to the furan ring.
Uniqueness: 3-(3-(Phenylthio)propyl)furan is unique due to the presence of the phenylthio group, which imparts distinct chemical and biological properties. This makes it more versatile in certain applications compared to simpler furans or thiophenes.
Properties
CAS No. |
89171-61-9 |
|---|---|
Molecular Formula |
C13H14OS |
Molecular Weight |
218.32 g/mol |
IUPAC Name |
3-(3-phenylsulfanylpropyl)furan |
InChI |
InChI=1S/C13H14OS/c1-2-6-13(7-3-1)15-10-4-5-12-8-9-14-11-12/h1-3,6-9,11H,4-5,10H2 |
InChI Key |
AVZFGNHJQQXHCN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)SCCCC2=COC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![1-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-[(2,2-diphenylethyl)amino]ethan-1-one](/img/structure/B12899963.png)
![N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-4-fluorobenzamide](/img/structure/B12899972.png)
![1,2,3,4,6,9-Hexamethyldibenzo[b,d]furan](/img/structure/B12899977.png)


![4-(4-(5-Methylbenzo[d]oxazol-2-yl)styryl)benzamide](/img/structure/B12899992.png)




